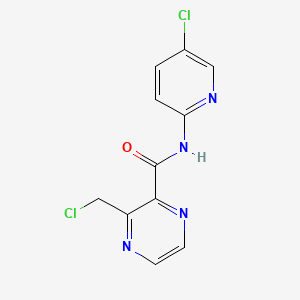

3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide, hereafter referred to as CMPC, is a recently developed compound that has a wide range of applications in scientific research. CMPC is a member of the pyrazine family of heterocyclic compounds and has a unique chemical structure that provides it with a variety of properties that make it an ideal candidate for many lab experiments. CMPC has the potential to be used in a variety of applications, including biochemistry, medicine, and even environmental studies.

Scientific Research Applications

Synthesis and Biological Applications of Pyrazine Derivatives

Pyrazine derivatives, including those similar to "3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide," play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are known for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties among others. The synthesis of pyrazine derivatives often involves multi-component reactions (MCRs), which are atom economical and eco-friendly approaches for creating complex molecules in a single step with higher selectivity (Dar & Shamsuzzaman, 2015).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyrazine N-oxides, have been extensively studied for their usefulness as versatile synthetic intermediates and their biological importance. These compounds have shown potential in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications with some exhibiting potent anticancer and antibacterial activities (Li et al., 2019).

Control Strategies of Pyrazines Generation from Maillard Reaction

In food science, the control of pyrazines generation through the Maillard reaction is significant for enhancing desirable flavors or suppressing unwanted by-products. This aspect of research highlights the importance of understanding pyrazine formation and its manipulation for food quality improvement (Yu et al., 2021).

Antitubercular Activity of Pyrazine Derivatives

The modification of isoniazid structures to include pyrazine derivatives has been explored for antitubercular activity, indicating the potential of these compounds in the development of new treatments for tuberculosis. This research underlines the therapeutic applications of pyrazine derivatives beyond their traditional uses (Asif, 2014).

Patent Trends in Pyrazine Derivatives

The diversity of pharmacological effects of pyrazine derivatives has sparked significant interest in patenting these compounds for various medical applications. This trend underscores the ongoing research and development efforts aimed at exploiting the therapeutic potential of pyrazine derivatives across a wide range of diseases (Ferreira & Kaiser, 2012).

properties

IUPAC Name |

3-(chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4O/c12-5-8-10(15-4-3-14-8)11(18)17-9-2-1-7(13)6-16-9/h1-4,6H,5H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKILMQTMQTBPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747332 |

Source

|

| Record name | 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |

CAS RN |

1122549-47-6 |

Source

|

| Record name | 3-(Chloromethyl)-N-(5-chloro-2-pyridinyl)-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122549-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)